molecular formula C19H14BrN3O3S B2806797 (5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606951-47-7

(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2806797
CAS No.: 606951-47-7
M. Wt: 444.3
InChI Key: KXIHHVNNZQHDKA-MHWRWJLKSA-N
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Description

(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C19H14BrN3O3S and its molecular weight is 444.3. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S/c1-25-14-7-8-15(26-2)12(9-14)10-16-18(24)23-19(27-16)21-17(22-23)11-3-5-13(20)6-4-11/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIHHVNNZQHDKA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606951-47-7
Record name (5E)-2-(4-BROMOPHENYL)-5-(2,5-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H14BrN3O3S
  • Molecular Weight : 444.31 g/mol
  • CAS Number : 606951-47-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and triazole moieties are known to exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenases (e.g., arachidonate 5-lipoxygenase) .
  • DNA Interaction : The presence of the triazole ring can facilitate interactions with DNA or RNA, potentially affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings possess notable antimicrobial properties. For example:

  • In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
  • Mechanistic Insights : These effects are often linked to apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives against E. coli and S. aureus.
    • Results showed that modifications at the 4-position significantly enhanced antibacterial activity.
  • Anticancer Evaluation :
    • A recent investigation assessed the cytotoxic effects of related compounds on human cancer cell lines.
    • The findings indicated that compounds with similar structural characteristics induced apoptosis through mitochondrial pathways.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus20
Anticancer (MCF-7)Breast Cancer12
Anticancer (HeLa)Cervical Cancer18

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have been shown to possess activity against various bacterial and fungal strains. Studies suggest that this compound could potentially be developed as an effective antimicrobial agent due to its structural similarities with known active compounds .

Anticancer Activity

The compound's unique structure positions it as a candidate for anticancer research. Preliminary studies have demonstrated that thiazolo-triazole derivatives can inhibit cancer cell proliferation. For example, the anticancer activity of related compounds has been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . The presence of the bromophenyl group may enhance the selectivity and potency of the compound against cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of This compound :

Compound NameStructural FeaturesBiological Activity
Thiazolo[3,2-b][1,2,4]triazolesThiazole and triazole ringsAntimicrobial, anticancer
Brominated phenyl derivativesBromine substituent on phenylEnhanced reactivity
Methoxy-substituted compoundsMethoxy groups on aromatic ringsDiverse pharmacological effects

This table highlights how the specific combination of functional groups in this compound may confer distinct biological properties not found in other similar compounds.

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic synthesis techniques. Key synthetic routes require optimization to achieve high yields and purity. The development of efficient synthetic pathways is essential for facilitating further research into its applications.

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